molecular formula C11H11N3O2S B2768833 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886911-81-5

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2768833
CAS RN: 886911-81-5
M. Wt: 249.29
InChI Key: WZXMJHQTZUYMFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, acetamide derivatives are generally synthesized through multi-step chemical reactions including acetylation, esterification, and ester interchange steps.


Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized by spectroscopic methods such as IR and MS spectroscopy.


Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring.

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have focused on synthesizing novel compounds incorporating the 1,3,4-oxadiazole moiety and elucidating their structures through advanced analytical techniques. For example, Li Ying-jun demonstrated the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of NMR techniques for structural determination (Li Ying-jun, 2012).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been a significant area of research. A. Evren et al. synthesized 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrating the role of substituting the thioacetamide group for enhancing antitumor activities (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds have also been explored. Samreen Gul et al. prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and assessed their activity against selected microbial species, indicating variable efficacy relative to reference standards (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, et al., 2017).

Pharmacological Evaluation

Pharmacological evaluations of 1,3,4-oxadiazole derivatives for various potential actions, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been conducted. M. Faheem's study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives exemplifies this multi-faceted pharmacological exploration (M. Faheem, 2018).

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been found to inhibitdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Biochemical Pathways

The compound’s action on DHFR affects the tetrahydrofolate synthesis pathway. This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized primarily by the liver, and excreted via the kidneys .

Result of Action

The inhibition of DHFR by N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to a decrease in DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbial cells, thereby exhibiting anticancer and antimicrobial effects .

properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXMJHQTZUYMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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